3-(2,4-Difluorophenyl)isonicotinic acid
Description
Structural Context within Pyridine (B92270) Carboxylic Acid Derivatives
3-(2,4-Difluorophenyl)isonicotinic acid belongs to the broad class of compounds known as pyridine carboxylic acid derivatives. The foundational structure is pyridine, a six-membered aromatic ring containing one nitrogen atom, which is substituted with a carboxylic acid group (-COOH). There are three basic isomers of pyridine monocarboxylic acid, distinguished by the position of the carboxylic acid group on the pyridine ring. wikipedia.org These isomers—picolinic acid (position 2), nicotinic acid (position 3), and isonicotinic acid (position 4)—serve as the parent compounds for a vast array of derivatives. wikipedia.orgnih.gov
Isonicotinic acid, or pyridine-4-carboxylic acid, is the direct parent scaffold of the compound . wikipedia.org In this compound, two key modifications are made to the isonicotinic acid core:
A phenyl group is attached to the pyridine ring.
This phenyl group is substituted with two fluorine atoms at its 2nd and 4th positions.
The final structure, therefore, is an isonicotinic acid molecule that has a (2,4-Difluorophenyl) group bonded to the 3-position of the pyridine ring. This specific arrangement of a phenyl group adjacent to the carboxylic acid function on the pyridine ring defines it as a 3-aryl-isonicotinic acid derivative.
| Property | Picolinic Acid | Nicotinic Acid | Isonicotinic Acid |
| Systematic Name | Pyridine-2-carboxylic acid | Pyridine-3-carboxylic acid | Pyridine-4-carboxylic acid |
| CAS Number | 98-98-6 | 59-67-6 | 55-22-1 |
| Chemical Formula | C₆H₅NO₂ | C₆H₅NO₂ | C₆H₅NO₂ |
| Molar Mass | 123.11 g/mol | 123.11 g/mol | 123.11 g/mol |
This table presents comparative data for the three isomers of pyridine carboxylic acid. wikipedia.orgwikipedia.org
Academic Research Significance and Scope of Investigation
The academic significance of this compound stems from the established biological activities of its constituent parts: the isonicotinic acid core and the difluorophenyl moiety. Isonicotinic acid and its derivatives are foundational in medicinal chemistry. chempanda.com Notably, the hydrazide derivative of isonicotinic acid, isoniazid, is a frontline drug for the treatment of tuberculosis. nih.gov This has spurred extensive research into other derivatives for potential antimicrobial, anti-inflammatory, and anticancer activities. nih.gov
The addition of an aryl group, particularly a fluorinated one, to a bioactive scaffold is a common strategy in drug design to modulate properties such as metabolic stability, binding affinity, and lipophilicity. The 2,4-difluorophenyl group is frequently incorporated into molecules under investigation for therapeutic purposes, including enzyme inhibitors.
Research into 3-aryl-pyridinecarboxylic acids is an active area. These compounds serve as crucial building blocks and intermediates for the synthesis of more complex molecules. Their value is recognized in the development of compounds targeting a range of biological pathways. While extensive, detailed research findings specifically characterizing this compound are not widely available in public literature, the investigation into this class of molecules is significant for several reasons:
Lead Compound Development: Its structure makes it a candidate for screening in various biological assays, potentially serving as a lead compound for new therapeutic agents.
Chemical Synthesis: It can act as a key intermediate in multi-step synthetic pathways to create more complex and potentially more potent molecules. The synthesis of related 3-aryl pyridine derivatives is a subject of academic study.
Structure-Activity Relationship (SAR) Studies: The compound is valuable in SAR studies, where researchers systematically modify parts of a molecule to understand how its structure relates to its biological activity. By comparing its activity to other 3-aryl-isonicotinic acid derivatives, chemists can deduce the role of the difluorophenyl group.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-difluorophenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-7-1-2-8(11(14)5-7)10-6-15-4-3-9(10)12(16)17/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVBJLMXUZOCRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=C(C=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687313 | |
| Record name | 3-(2,4-Difluorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258624-98-4 | |
| Record name | 3-(2,4-Difluorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Advanced Synthetic Strategies for 3-(2,4-Difluorophenyl)isonicotinic Acid and Analogues
The construction of the this compound scaffold relies on robust and versatile synthetic methods capable of forming a C(sp²)-C(sp²) bond between a pyridine (B92270) ring and a difluorinated phenyl ring.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating C-C bonds. dergipark.org.tr Among these, the Suzuki-Miyaura reaction is particularly powerful due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. dergipark.org.trresearchgate.net
The most direct and widely employed method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This protocol involves the reaction of a 3-halopyridine derivative, typically 3-bromo- (B131339) or 3-chloro-isonicotinic acid (or its ester), with (2,4-difluorophenyl)boronic acid. The reaction is catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst.
The general catalytic cycle involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halopyridine derivative to form a Pd(II) intermediate.
Transmetalation: The organoboron species (e.g., (2,4-difluorophenyl)boronic acid) transfers its organic group to the palladium center, a step that is typically facilitated by a base.
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst. nih.gov
This approach has been successfully applied to the synthesis of various arylpyridines and is noted for its reliability and efficiency. acs.orgmdpi.com For instance, the synthesis of Diflunisal, a related biaryl compound, is achieved through the Suzuki-Miyaura coupling of 5-bromosalicylic acid and 2,4-difluorophenylboronic acid, highlighting the utility of this reaction for creating bonds with the 2,4-difluorophenyl moiety. nih.gov
The success of the Suzuki-Miyaura coupling for synthesizing arylpyridines is highly dependent on the choice of the palladium catalyst and, crucially, the supporting ligand. While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ more sophisticated ligands to enhance reaction rates, yields, and scope. acs.orgmdpi.com
Catalyst Precursors: Commonly used palladium sources include Pd(OAc)₂, PdCl₂, and pre-formed complexes like Pd(PPh₃)₄ or Pd(dppf)Cl₂. nih.govnih.gov Heterogeneous catalysts, such as palladium on charcoal (Pd/C), offer the advantage of easier removal from the reaction mixture by filtration, although they may require the presence of a phosphine (B1218219) ligand to be effective for halopyridine substrates. acs.org
Ligand Effects: The electronic and steric properties of phosphine ligands play a critical role in catalyst performance. For the coupling of electron-deficient rings like pyridines, electron-rich and bulky phosphine ligands are often superior. nih.gov These ligands promote the oxidative addition step and facilitate the reductive elimination, leading to higher catalytic turnover.
Monodentate Phosphines: Triphenylphosphine (PPh₃) is a classic ligand that provides good yields in many cases. acs.org However, sterically hindered and electron-rich alkylphosphines, such as tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃), can offer improved reactivity, especially for less reactive substrates like aryl chlorides. thieme-connect.com
Biaryl Phosphine Ligands: A major advance in Suzuki-Miyaura catalysis was the development of dialkylbiaryl phosphine ligands (e.g., SPhos, RuPhos, XPhos). These ligands are exceptionally bulky and electron-rich, creating highly active catalysts that are effective even at low loadings and room temperature. nih.govclaremont.edu Their use has expanded the scope of the Suzuki-Miyaura reaction to include challenging substrates. nih.gov
Ferrocenyl Phosphines: Bidentate ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are also highly effective, providing stable catalytic complexes that are resistant to deactivation. The catalyst Pd(dppf)Cl₂ is widely used for a variety of cross-coupling reactions involving heteroaryl boronic acids. nih.govcdnsciencepub.comresearchgate.net
The choice of ligand is critical; for example, in the Pd/C-catalyzed coupling of 3-chloropyridine, a sterically hindered ligand like 2-(dicyclohexylphosphino)biphenyl (B1301957) was found to be essential for achieving a good yield, whereas PPh₃ was sufficient for the more reactive bromopyridines. acs.org
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key variables include the base, solvent, and temperature. rsc.org
Bases: The base plays a vital role in the transmetalation step, activating the boronic acid. The choice of base can significantly impact the reaction outcome.
Inorganic Carbonates: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly used. Cs₂CO₃ is often highly effective but more expensive. mdpi.comnih.gov
Phosphates: Potassium phosphate (B84403) (K₃PO₄) is another widely used base, particularly effective in many pyridine couplings. mdpi.com
Hydroxides: Bases like potassium hydroxide (B78521) (KOH) can also be employed.
Solvents: The solvent system must be capable of dissolving both the organic substrates and the inorganic base to some extent. Mixed aqueous-organic solvent systems are common.
Ethers: 1,4-Dioxane, tetrahydrofuran (B95107) (THF), and dimethoxyethane (DME) are frequently used, often in combination with water. acs.orgmdpi.com
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) and acetonitrile (B52724) can also be effective solvents for this transformation. nih.govmdpi.com
Alcohols: Solvents like ethanol (B145695) or methanol (B129727) are sometimes used, particularly in greener chemistry applications.
Temperature: Reaction temperatures typically range from ambient temperature to reflux, depending on the reactivity of the substrates and the efficiency of the catalytic system. Less reactive aryl chlorides often require higher temperatures (e.g., 80-100 °C) than the corresponding aryl bromides. nih.gov The use of highly active biarylphosphine ligands can often allow for reactions to be run at lower temperatures. nih.gov
Below is a data table summarizing typical conditions and their effects on Suzuki-Miyaura coupling reactions for arylpyridine synthesis.
| Parameter | Condition | Effect on Reaction/Yield | Reference |
|---|---|---|---|
| Catalyst/Ligand | Pd(PPh₃)₄ | Standard, effective for aryl bromides. May require higher temperatures. | mdpi.com |
| Pd/C with PPh₃ | Heterogeneous system, easy removal. Ligand is essential for halopyridines. | acs.org | |
| Pd(OAc)₂ with SPhos | Highly active system, allows for lower catalyst loadings and temperatures. Effective for aryl chlorides. | nih.gov | |
| Base | K₃PO₄ | Commonly provides good to excellent yields in pyridine couplings. | mdpi.com |
| Cs₂CO₃ | Often gives high yields, particularly effective but more costly. | mdpi.com | |
| K₂CO₃ | Cost-effective and widely used, often in aqueous solvent mixtures. | nih.gov | |
| Solvent | 1,4-Dioxane/H₂O | Excellent solvent system for a wide range of substrates. | nih.gov |
| DMF/H₂O | Good for substrates with poor solubility in other solvents. Can be difficult to remove. | nih.govmdpi.com | |
| Toluene | Anhydrous conditions, often used with strong bases like Cs₂CO₃. | mdpi.com | |
| Temperature | Room Temperature | Achievable with highly active catalysts (e.g., using biarylphosphine ligands). | nih.gov |
| 70-110 °C | Common range for less reactive substrates (e.g., aryl chlorides) or less active catalysts. | mdpi.comnih.gov |
While cross-coupling reactions represent a convergent approach, the pyridine ring itself can be constructed via condensation reactions, incorporating the required substituents from acyclic precursors. acsgcipr.org These multi-component reactions (MCRs) build the heterocyclic core in a single or sequential process. acsgcipr.org
Classic methods for pyridine synthesis that could be adapted include:
Hantzsch Pyridine Synthesis: This involves the condensation of an aldehyde (e.g., 2,4-difluorobenzaldehyde), two equivalents of a β-ketoester, and an ammonia (B1221849) source. The initial product is a dihydropyridine, which must then be oxidized to form the aromatic pyridine ring.
Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of an enamine with an alkynone. By carefully choosing the substituents on the starting materials, this route can provide highly substituted pyridines directly. organic-chemistry.org
Guareschi-Thorpe Reaction: This reaction involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound, followed by cyclization and aromatization.
Although powerful for creating diverse pyridine libraries, constructing the specific isomer this compound via these methods can be challenging due to regioselectivity issues. The precursors required may be complex, and the final functionalization to introduce the carboxylic acid at the 4-position might require additional steps. Therefore, these methods are generally less direct for this specific target compared to the Suzuki-Miyaura coupling.
Once this compound is synthesized, the carboxylic acid group serves as a versatile handle for further derivatization, enabling the creation of analogues with different physicochemical properties. libretexts.org These transformations are fundamental in medicinal chemistry for modulating activity and pharmacokinetics.
Common derivatizations of the carboxylic acid moiety include:
Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol under acidic conditions (Fischer esterification) or by using alkylating agents like alkyl halides. libretexts.org
Amidation: Coupling the carboxylic acid with a primary or secondary amine is one of the most important transformations. This is typically achieved using a coupling reagent (e.g., DCC, EDC, HATU) to activate the carboxylic acid, followed by the addition of the amine. thermofisher.com A useful method for this condensation involves using pyridine-3-carboxylic anhydride (B1165640) (3-PCA) as a dehydrating agent. oup.comoup.com
Hydrazide Formation: The compound can be converted to its corresponding hydrazide, isonicotinic acid hydrazide, a key intermediate for synthesizing various biologically active molecules. researchgate.net This is often accomplished by first forming a methyl or ethyl ester, which is then reacted with hydrazine (B178648) hydrate (B1144303). researchgate.net
These functional group transformations allow for the synthesis of a wide array of amides, esters, and other derivatives from the parent acid, providing access to new chemical entities for further investigation. mdpi.com
Functional Group Transformations and Derivatization
Esterification Processes
The conversion of the carboxylic acid group of this compound into an ester is a fundamental transformation, often employed to create intermediates for further reactions or to generate derivatives with modified properties. Several reliable methods are available for this purpose.
One common approach is acid-catalyzed esterification , where the carboxylic acid is refluxed with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or by using thionyl chloride (SOCl₂). The use of SOCl₂ is particularly efficient; it reacts with the carboxylic acid to form a highly reactive isonicotinoyl chloride intermediate, which then readily reacts with an alcohol. nih.govresearchgate.net
Another versatile method involves the use of coupling reagents . Reagents such as Dicyclohexylcarbodiimide (DCC) facilitate the reaction between the carboxylic acid and an alcohol by activating the carboxyl group. google.com This method is often preferred for more complex alcohols where harsher conditions are not suitable. mdpi.com The synthesis of "active esters," such as N-hydroxysuccinimidyl or p-nitrophenyl esters, is also a valuable strategy. These are typically prepared by first converting the acid to its acyl chloride, followed by reaction with the respective hydroxyl compound in the presence of a base like triethylamine. nih.govmdpi.combelnauka.by These active esters are excellent acylating agents for subsequent reactions.
Table 1: Comparison of Esterification Methods for Isonicotinic Acids
| Method | Reagents | Typical Conditions | Yield (%) | Reference |
| Acid Catalysis | Alcohol, H₂SO₄ | Reflux, 8 hours | ~79% | researchgate.net |
| Thionyl Chloride | SOCl₂, Alcohol | 0 °C to 50 °C, 12 hours | High | researchgate.net |
| Acyl Chloride | SOCl₂, DMF, Alcohol, Et₃N | Room Temperature | >80% | mdpi.com |
| DCC Coupling | DCC, Alcohol, THF | Ice bath to Room Temp. | Variable | google.com |
Oxidation Reactions
Oxidation reactions are central to the synthesis of the isonicotinic acid framework itself. The most industrially significant route to isonicotinic acid and its derivatives is the oxidation of 4-picoline (4-methylpyridine). chempanda.com This precursor can be oxidized using various strong oxidizing agents, including nitric acid or potassium permanganate. chempanda.com
Nucleophilic Substitution Patterns
The introduction of the 3-(2,4-difluorophenyl) group onto the isonicotinic acid ring is a key synthetic challenge. The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, but direct C-H functionalization has emerged as a more powerful and atom-economical strategy.
Palladium-catalyzed C-H arylation represents a state-of-the-art method for forming the C-C bond between the pyridine ring and the aryl group. scispace.com In this approach, a C-H bond at the 3-position of an isonicotinic acid derivative (often an amide to act as a directing group) is activated by a palladium catalyst, which then facilitates coupling with an aryl halide or its equivalent. scispace.com This methodology avoids the need for pre-functionalized pyridine rings (e.g., halogenated pyridines) and offers a direct route to 3-aryl isonicotinic acid derivatives. nih.govacs.org
An alternative strategy involves the reaction of pyridine N-oxides with arynes. The reaction of a pyridine N-oxide with an ortho-silylaryl triflate in the presence of a fluoride (B91410) source generates a highly reactive aryne intermediate. This intermediate can then react with the pyridine N-oxide to regioselectively yield 3-arylpyridine derivatives after a series of rearrangements. researchgate.net
Synthesis of Amide and Hydrazide Derivatives
Amide and hydrazide derivatives of this compound are of significant interest, particularly as the isonicotinic acid hydrazide structure is a cornerstone of various pharmaceuticals.
Amide synthesis is typically achieved through standard amide coupling protocols. The carboxylic acid is activated using a coupling agent such as 1-propylphosphonic anhydride (T3P®), HATU, or carbodiimides like EDCI, often in the presence of an additive like HOBt to prevent side reactions. nih.govluxembourg-bio.comresearchgate.net The activated acid is then treated with a primary or secondary amine to form the corresponding amide bond. nih.govppublishing.org
Hydrazide synthesis is most commonly accomplished by reacting an ester derivative of the acid (e.g., the methyl or ethyl ester) with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent like an alcohol. nih.gov This reaction is generally high-yielding and straightforward. The hydrazide can also be formed directly from the carboxylic acid, although this often requires harsher conditions. The resulting carbohydrazide (B1668358) is a versatile intermediate for synthesizing more complex heterocyclic systems like triazoles or oxadiazoles. researchgate.netnih.gov
Table 2: Reagents for Amide and Hydrazide Synthesis
| Derivative | Method | Key Reagents | Reference |
| Amide | Coupling Reaction | Carboxylic Acid, Amine, T3P®, Et₃N | nih.gov |
| Amide | Coupling Reaction | Carboxylic Acid, Amine, EDCI, HOBt | luxembourg-bio.com |
| Hydrazide | From Ester | Ester, Hydrazine Hydrate | nih.gov |
| Hydrazide | From Acid | Acid, Hydrazine Hydrate | nih.gov |
Mechanistic Elucidation of Synthetic Pathways
Understanding the mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and predicting outcomes. Studies into reaction intermediates and the application of kinetic isotope effects provide deep insights into these pathways.
Investigation of Reaction Intermediates
The identification and characterization of transient species or intermediates are fundamental to mechanistic studies.
In DCC-mediated esterification , the reaction proceeds through an O-acylisourea intermediate. This highly reactive species is formed by the addition of the carboxylic acid to the carbodiimide (B86325) (DCC). It is then susceptible to nucleophilic attack by an alcohol to form the ester, releasing dicyclohexylurea (DCU) as a byproduct. mdpi.comluxembourg-bio.com
In Pd-catalyzed C-H arylation , mechanistic studies suggest the involvement of complex organometallic intermediates. The reaction cycle may involve the formation of a palladacycle via coordination of the catalyst to a directing group (like an amide) and the pyridine nitrogen. nih.gov Subsequent oxidative addition of an arylating agent can lead to a high-oxidation-state palladium species (e.g., Pd(IV)), which then undergoes reductive elimination to form the C-C bond and regenerate the active catalyst. nih.govacs.org Some pathways may even involve cooperative catalysis between two distinct palladium centers. nih.gov
In aryne-based arylations , the reaction of pyridine N-oxide with an aryne is proposed to proceed through a zwitterionic intermediate, which can rearrange to form a spirocyclic intermediate before ultimately yielding the 3-arylated pyridine product. researchgate.net
Application of Kinetic Isotope Effects (KIE)
The Kinetic Isotope Effect (KIE) is a powerful tool used to determine the rate-determining step of a reaction and to probe the structure of transition states. It involves comparing the reaction rates of substrates that have been isotopically labeled (e.g., replacing hydrogen with deuterium) at a specific position.
A significant application of KIE is in the study of C-H activation mechanisms, which are central to the direct arylation methods used to synthesize this compound. By synthesizing a substrate where the C-H bond targeted for activation is replaced by a C-D bond, a primary KIE (kH/kD > 1) can be measured. If a significant KIE is observed, it provides strong evidence that the cleavage of this C-H bond is involved in the rate-limiting step of the reaction. nih.gov For example, in studies of Pd-catalyzed C-H arylation, the presence of an intermolecular KIE was used to support a mechanism where C-H bond cleavage is a key part of the turnover-limiting step. nih.govacs.org This confirms that the interaction between the catalyst and the C-H bond is a kinetically significant event, providing crucial insight into the catalytic cycle. nih.gov
Computational Approaches to Reaction Mechanisms
Understanding the intricate steps of the Suzuki-Miyaura coupling is greatly aided by computational chemistry. Density Functional Theory (DFT) calculations are a powerful tool for elucidating the reaction mechanism, including the energetics of transition states and intermediates. researchgate.netrsc.org
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction, which would be applicable here, consists of three main steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the 3-bromoisonicotinic acid to form a Pd(II) complex.
Transmetalation: The organic group from the activated organoboron species (the 2,4-difluorophenyl group) is transferred to the palladium center, displacing the halide. This step is often facilitated by a base, which activates the boronic acid. organic-chemistry.orgresearchgate.net
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org
Computational studies on similar aryl-aryl couplings have been used to model the energy profiles of these steps, helping to predict reaction feasibility and explain observed regioselectivity and catalyst efficiency. researchgate.netnih.gov
Purification and Characterization Methodologies for Synthetic Products
Following synthesis, a rigorous process of purification and characterization is necessary to isolate the target compound and verify its identity and purity.
Chromatographic Separation Techniques (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for both the purification and purity assessment of carboxylic acids like this compound. nih.gov Given the polar and ionizable nature of the carboxylic acid and pyridine moieties, reversed-phase HPLC is a suitable method. helixchrom.com
A typical HPLC method would employ a C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer (e.g., phosphate or formate) to control the pH and ensure consistent ionization of the analyte. ptfarm.pl Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure efficient separation from starting materials and byproducts. ptfarm.pl
Table 2: Representative HPLC Parameters for Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Spectroscopic Validation (e.g., ¹H, ¹³C, ¹⁹F NMR; IR Spectroscopy)
Spectroscopic methods are essential for confirming the molecular structure of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on both the pyridine and the difluorophenyl rings. The protons adjacent to the nitrogen on the pyridine ring would appear at a characteristically downfield chemical shift. chemicalbook.com Complex splitting patterns would arise from proton-proton and proton-fluorine couplings.
¹³C NMR: The carbon NMR spectrum would display signals for all 12 carbon atoms in the molecule. The carboxylic acid carbon would be found at the most downfield position. Carbon-fluorine coupling would be observable for the carbons of the difluorophenyl ring.
¹⁹F NMR: This is a crucial technique for fluorinated compounds. The ¹⁹F NMR spectrum would be expected to show two distinct signals for the two non-equivalent fluorine atoms at the 2- and 4-positions of the phenyl ring, with characteristic splitting due to coupling with each other and with neighboring protons.
Infrared (IR) Spectroscopy: The IR spectrum would provide confirmation of key functional groups. A broad absorption band would be expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch. Absorptions corresponding to C-F bonds would also be present. nih.gov
Mass Spectrometry for Molecular Mass Confirmation
Mass spectrometry (MS) is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for polar molecules like carboxylic acids. In positive ion mode, the expected mass-to-charge ratio (m/z) would correspond to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which serves as strong evidence for the elemental composition of the synthesized product.
Table 3: Expected Mass Spectrometry Data
| Technique | Ionization Mode | Expected Species | Calculated m/z (Monoisotopic) |
|---|
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides unambiguous proof of structure by determining the precise arrangement of atoms in the solid state. To perform this analysis, a suitable single crystal of this compound must be grown.
While the crystal structure for the target compound is not publicly available, analysis of a closely related molecule, 3,5-difluoroisonicotinic acid , provides insight into the likely structural features. researchgate.net In the crystal lattice of this analogue, molecules are linked by a strong O—H···N hydrogen bond between the carboxylic acid group of one molecule and the pyridine nitrogen of an adjacent molecule, forming one-dimensional supramolecular chains. researchgate.net It is highly probable that this compound would exhibit similar hydrogen-bonding motifs, influencing its solid-state packing. The analysis would also precisely define the dihedral angle between the pyridine and the difluorophenyl rings.
Table 4: Illustrative Crystallographic Data from an Analogue (3,5-Difluoroisonicotinic acid)
| Parameter | Data for 3,5-difluoroisonicotinic acid researchgate.net |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Key Supramolecular Interaction | O—H···N hydrogen bonding |
| Resulting Motif | Head-to-tail one-dimensional chain |
Based on a comprehensive search for scientific literature, detailed quantum chemical calculations and specific intermolecular interaction profiling for the compound This compound are not available in publicly accessible research.
While the requested analytical methods—such as Density Functional Theory (DFT), Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Time-Dependent DFT (TD-DFT)—are standard computational techniques for characterizing molecular structures and properties, specific studies applying these methods to this compound have not been published or indexed in the available databases.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for this specific compound. To do so would require fabricating data, which would compromise the integrity and accuracy of the information.
Molecular and Electronic Structure Investigations
Intermolecular and Intramolecular Interaction Profiling
Hydrogen Bonding Network Characterization
The crystal structure of 3-(2,4-Difluorophenyl)isonicotinic acid is primarily dictated by a robust hydrogen bonding network. The most prominent of these is the classic carboxylic acid-pyridine heterosynthon, where the carboxylic acid proton forms a strong O—H···N hydrogen bond with the nitrogen atom of an adjacent pyridine (B92270) ring. This head-to-tail arrangement is a common and highly stable motif in pyridine carboxylic acids, leading to the formation of one-dimensional chains or tapes within the crystal lattice.
In a related isomer, 3,5-difluoroisonicotinic acid, similar O—H···N hydrogen bonds are observed, creating a one-dimensional supramolecular structure. researchgate.net For this isomer, the N···H and O···H distances were reported as 1.636 Å and 0.99 Å, respectively, indicating a strong interaction. researchgate.net While specific bond lengths for this compound are not available in the searched literature, the presence of this powerful organizing motif is anticipated to be the primary driver of its crystal packing.
Table 1: Potential Hydrogen Bond Parameters in Isonicotinic Acid Derivatives
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
|---|---|---|---|---|
| O—H···N | ~0.99 | ~1.64 | ~2.63 | ~170-180 |
| C—H···O | ~0.95 | >2.20 | >3.00 | >120 |
| C—H···F | ~0.95 | >2.30 | >3.10 | >110 |
Note: Data for O—H···N is based on the related compound 3,5-difluoroisonicotinic acid researchgate.net. Data for C—H···O and C—H···F are typical ranges and not specific to the title compound.
Hydrophobic and π-π Stacking Interactions
The aromatic nature of both the pyridine and the difluorophenyl rings in this compound facilitates π-π stacking interactions. These interactions, while weaker than hydrogen bonds, are crucial for the efficient packing of aromatic molecules in the solid state. They arise from the electrostatic interaction between the electron-rich π-systems of adjacent rings.
The presence of electron-withdrawing fluorine atoms on the phenyl ring creates a quadrupole moment that can lead to favorable offset or slipped-stacking arrangements with neighboring aromatic rings to minimize electrostatic repulsion. In such arrangements, the centroid-to-centroid distance between interacting rings is typically in the range of 3.5 to 4.0 Å. These stacking interactions likely occur between the primary hydrogen-bonded chains, contributing to the formation of a stable, layered three-dimensional architecture.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties like normalized contact distance (dnorm) onto the molecular surface, one can identify the specific atoms involved in close contacts. Red spots on a dnorm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. mdpi.com
While a specific Hirshfeld analysis for this compound has not been reported in the available literature, analysis of similar fluorinated organic molecules reveals common patterns. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of interaction types. For molecules with significant hydrogen bonding and aromatic rings, the plots are typically dominated by H···H, C···H/H···C, O···H/H···O, and F···H/H···F contacts. nih.govnih.gov
Based on the molecular structure, the expected contributions to the Hirshfeld surface would be:
H···H contacts: Comprising the largest percentage, representing general van der Waals forces. nih.gov
F···H/H···F contacts: Significant due to the two fluorine atoms, representing C—H···F hydrogen bonds.
O···H/H···O contacts: A distinct feature corresponding to the strong O—H···N hydrogen bonds.
C···H/H···C contacts: Indicative of C—H···π interactions.
Table 2: Expected Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Expected Contribution (%) | Description |
|---|---|---|
| H···H | 40 - 55% | General van der Waals interactions |
| C···H/H···C | 20 - 30% | van der Waals and C-H···π interactions |
| F···H/H···F | 10 - 20% | C-H···F hydrogen bonds |
| O···H/H···O | 5 - 10% | O-H···N hydrogen bonds |
Note: These values are estimations based on analyses of structurally related compounds and are not derived from an experimental study of the title compound.
Natural Bond Orbital (NBO) Analysis for Charge Transfer
Natural Bond Orbital (NBO) analysis provides insight into the electronic structure of a molecule by describing charge delocalization and intramolecular charge transfer (ICT). This is achieved by examining the interactions between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis-type orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance. frontiersin.org
For this compound, significant charge transfer interactions are expected. The lone pairs on the oxygen and nitrogen atoms can act as donors, while the antibonding orbitals (π*) of the aromatic rings can act as acceptors. Key interactions would include:
LP(O) → π(C=C):* Delocalization of lone pair electrons from the carboxylic oxygen atoms into the antibonding orbitals of the pyridine ring.
LP(N) → π(C=C):* Delocalization of the nitrogen lone pair into the pyridine ring's π-system.
π(C=C) → π(C=C):* Hyperconjugative interactions between the π-orbitals of the pyridine and difluorophenyl rings, indicating electronic communication between the two systems.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Structure Activity Relationship Sar Studies
Methodologies for SAR Elucidation
The elucidation of the SAR for 3-(2,4-difluorophenyl)isonicotinic acid and its derivatives involves a combination of synthetic chemistry, biological testing, and computational modeling. These methodologies provide a comprehensive understanding of how specific structural features influence the compound's activity.
Analog Synthesis with Systematic Structural Modifications
A primary method for elucidating SAR is the synthesis of a series of analogs with systematic structural modifications. For the this compound scaffold, this would involve altering key components of the molecule, such as the isonicotinic acid ring, the 2,4-difluorophenyl moiety, and the linkage between them. While specific SAR studies on this exact molecule are not extensively documented in publicly available literature, a general approach can be inferred from the synthesis of related 3-aryl isonicotinic acid derivatives.
The synthesis would likely start from a suitable isonicotinic acid precursor, with the 3-aryl group introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling. Modifications could include:
Varying the substitution on the phenyl ring: Replacing the 2,4-difluoro pattern with other single or multiple substitutions (e.g., chloro, methyl, methoxy) to probe the importance of the fluorine atoms' electronic and steric effects.
Altering the position of the phenyl ring on the pyridine (B92270) nucleus: Moving the difluorophenyl group to other positions of the isonicotinic acid to understand the spatial requirements for activity.
Modifying the carboxylic acid group: Esterification or amidation of the carboxylic acid to explore the role of this functional group in molecular recognition.
Each synthesized analog would then be subjected to biological assays to determine its activity, allowing for a direct correlation between structural changes and biological outcomes.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its analogs, a QSAR study would involve the following steps:
Data Set Preparation: A series of analogs with known biological activities would be compiled.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to develop a mathematical equation that correlates the calculated descriptors with the observed biological activities. wikipedia.org
Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques to ensure its reliability. colab.ws
Hypothetical QSAR Descriptors for this compound Analogs
| Descriptor Type | Specific Descriptor Examples | Potential Influence on Activity |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Modulation of electrostatic interactions and reactivity. |
| Steric | Molecular volume, Surface area, Molar refractivity | Influence on binding pocket fit and steric hindrance. |
| Hydrophobic | LogP, Polar surface area (PSA) | Impact on membrane permeability and hydrophobic interactions. |
| Topological | Connectivity indices, Shape indices | Description of molecular shape and branching. |
Hammett Analysis for Electronic Effects
Hammett analysis is a powerful tool in physical organic chemistry for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. wikipedia.org The Hammett equation, log(K/K₀) = σρ, relates the equilibrium or rate constant (K) of a reaction for a substituted aromatic compound to the constant for the unsubstituted compound (K₀) through the substituent constant (σ) and the reaction constant (ρ). viu.ca
For this compound, Hammett analysis can be used to understand the electronic influence of the 2,4-difluorophenyl group on the acidity of the isonicotinic acid's carboxylic group and its potential interactions with a biological target. The fluorine atoms are strongly electron-withdrawing, which is reflected in their positive Hammett sigma (σ) values.
Selected Hammett Substituent Constants (σ)
| Substituent | σ_meta | σ_para |
|---|---|---|
| -F | 0.34 | 0.06 |
| -Cl | 0.37 | 0.23 |
| -CH₃ | -0.07 | -0.17 |
| -NO₂ | 0.71 | 0.78 |
Data sourced from available literature. viu.ca
The positive σ values for fluorine indicate that the 2,4-difluoro substitution will increase the acidity of the isonicotinic acid compared to an unsubstituted phenyl ring at the same position. This is due to the inductive electron withdrawal by the fluorine atoms, which stabilizes the carboxylate anion. The magnitude of this effect can be predicted by summing the σ values for the 2- and 4-positions, although the effect from the ortho (2-position) fluorine may also include a steric component. This modulation of acidity and electron density on the isonicotinic acid ring can have a significant impact on its binding affinity to a target protein.
Influence of 2,4-Difluorophenyl Moiety on Molecular Recognition
The 2,4-difluorophenyl group plays a pivotal role in the molecular recognition of this compound by biological targets. Its influence stems from the unique properties of the fluorine atoms, which affect both the lipophilicity and the electronic nature of the molecule.
Impact of Fluorine Substitution on Lipophilicity
Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of fluorine atoms can have a complex and sometimes counterintuitive effect on lipophilicity. While fluorine is the most electronegative element, the substitution of a hydrogen atom with a fluorine atom on an aromatic ring generally leads to an increase in lipophilicity. chemrxiv.org
Calculated LogP Values for Phenyl-Pyridine Scaffolds
| Compound | Calculated LogP (XLogP3-AA) |
|---|---|
| 3-Phenylpyridine | 2.1 |
| 3-(4-Fluorophenyl)pyridine | 2.4 |
| 3-(2,4-Difluorophenyl)pyridine | 2.7 |
| 5-Fluoro-3-methoxy-2-phenylpyridine | 2.6 nih.gov |
LogP values are estimations and can vary based on the calculation method.
The increased lipophilicity of the 2,4-difluorophenyl moiety can enhance the compound's ability to cross cell membranes and to engage in hydrophobic interactions within the binding pocket of a target protein.
Electronic Effects of Fluoro-substitution on Binding Affinity
The strong electron-withdrawing nature of fluorine atoms significantly alters the electronic landscape of the phenyl ring, which in turn can have a profound effect on binding affinity. The introduction of fluorine can influence several types of non-covalent interactions that are crucial for ligand-protein binding.
One important interaction is the cation-π interaction, where a positively charged group on a protein (e.g., the side chain of lysine (B10760008) or arginine) interacts favorably with the electron-rich face of an aromatic ring. The electron-withdrawing fluorine atoms in this compound reduce the electron density of the phenyl ring's π-system. This reduction in electron density weakens the cation-π interaction. Studies on fluorinated phenylalanine analogs have shown a linear decrease in binding affinity with progressive fluorination, providing evidence for the role of cation-π interactions in protein-ligand recognition. nih.gov
Conversely, the electron-poor nature of the fluorinated phenyl ring can enhance other types of interactions. For instance, it can lead to favorable interactions with electron-rich residues in the binding pocket or participate in dipole-dipole interactions. The pattern of fluorine substitution is critical, as it creates a specific quadrupole moment on the aromatic ring that can be recognized by the protein's binding site.
Role of Isonicotinic Acid Scaffold in Functional Engagement
The isonicotinic acid scaffold, a pyridine ring substituted with a carboxylic acid at the 4-position, is a cornerstone of the biological activity of many pharmaceutical compounds. nih.gov The specific arrangement of the heteroaromatic ring and the acidic functional group dictates the molecule's physicochemical properties, such as its electronic distribution, polarity, and ability to form intermolecular interactions. These properties, in turn, determine how the molecule interacts with its biological target.
The pyridine nitrogen and the carboxylic acid group of the isonicotinic acid scaffold are fundamental to its biological activity, acting as key interaction points with physiological targets. The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a protein's binding site. nih.gov Furthermore, the electron-deficient nature of the pyridine ring allows for π-π stacking interactions with aromatic residues of amino acids in the target protein. researchgate.net
The carboxylic acid group is a versatile functional group that can participate in a variety of non-covalent interactions. It can act as a hydrogen bond donor and acceptor, and in its deprotonated carboxylate form, it can form strong ionic interactions or coordinate with metal ions present in the active site of metalloenzymes. nih.gov
Table 1: Impact of Functional Group Modification on the Biological Activity of Isonicotinic Acid Derivatives
| Compound | Modification | Effect on Biological Activity | Reference |
|---|---|---|---|
| Isonicotinic Acid Derivative | Amide Formation | Enhanced SAR-inducing properties in plants | nih.gov |
| Isonicotinic Acid Derivative | Esterification | Reduction of SAR-inducing properties in plants | nih.gov |
| Nicotinic Acid Derivative | Acylhydrazone Formation | More active against Gram-positive bacteria | mdpi.com |
| Nicotinic Acid Derivative | 1,3,4-Oxadiazoline Formation | More active against fungal strains | mdpi.com |
The substitution pattern on the pyridine ring also dictates the vectoral projection of other substituents, such as the 2,4-difluorophenyl group in this compound. Shifting the phenyl group to a different position on the pyridine ring would alter its spatial orientation relative to the core scaffold, leading to different interactions with the biological target.
A pertinent example of the significance of positional isomerism can be found in a study of trifluoromethyl-pyridine carboxylic acid Zn(II) complexes. In this research, two isomeric ligands, 5-(trifluoromethyl)pyridine-2-carboxylic acid and 4-(trifluoromethyl)nicotinic acid, were used to synthesize zinc complexes. The resulting complexes exhibited different coordination modes and, consequently, different biological activities. The complex with the picolinic acid derivative (N, O-chelated) showed higher binding efficacy toward biomolecules compared to the nicotinic acid derivative's complex (N, O-monodentate coordination). dovepress.com This demonstrates that even subtle changes in the arrangement of functional groups can lead to significant differences in biological outcomes.
Table 2: Effect of Positional Isomerism on the Properties of Trifluoromethyl-pyridine Carboxylic Acid Zn(II) Complexes
| Ligand Isomer | Coordination Mode | Relative Binding Efficacy | Reference |
|---|---|---|---|
| 5-(trifluoromethyl)pyridine-2-carboxylic acid | N, O chelated | Higher | dovepress.com |
| 4-(trifluoromethyl)nicotinic acid | N, O monodentate | Lower | dovepress.com |
Pharmacophore Identification and Design Principles
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.gov A pharmacophore model serves as a 3D query to search for new, structurally diverse compounds that are likely to be active at the same target.
For compounds based on the phenyl-pyridine carboxylic acid scaffold, a general pharmacophore model would likely include:
A hydrogen bond acceptor: The pyridine nitrogen.
A hydrogen bond donor/acceptor: The carboxylic acid group.
An aromatic/hydrophobic region: The phenyl ring.
The specific spatial arrangement of these features is critical for optimal binding. For instance, a pharmacophore model developed for a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives as COX-2 inhibitors identified key features and their geometric relationships. researchgate.net While not identical to this compound, this provides insights into the types of interactions that are important for this class of molecules.
The design principles for new analogues based on the this compound scaffold would involve strategies to optimize the interactions of these pharmacophoric features with the target. This could include:
Modification of the phenyl ring: Introducing different substituents to modulate lipophilicity, electronic properties, and steric bulk to enhance binding affinity and selectivity.
Alteration of the linkage between the two rings: While not directly applicable to the parent compound, in related scaffolds, modifying the linker can optimize the spatial orientation of the aromatic rings.
Bioisosteric replacement: Replacing the carboxylic acid with other acidic functional groups (e.g., a tetrazole) to improve metabolic stability or other pharmacokinetic properties while maintaining the key interactions.
The overarching goal of these design principles is to fine-tune the molecule's properties to achieve a better fit within the biological target, leading to improved potency and a more desirable therapeutic profile.
Biochemical and Mechanistic Studies
Molecular Target Identification and Characterization Methodologies
To elucidate the biological activity of 3-(2,4-Difluorophenyl)isonicotinic acid, the initial step involves identifying its molecular targets. A multi-faceted approach combining experimental and computational techniques is typically employed for this purpose.
Enzyme Inhibition Assay Protocols (e.g., Kinase Inhibition)
Enzyme inhibition assays are fundamental in determining if a compound can modulate the activity of a specific enzyme. Given the structural motifs present in this compound, screening against a panel of kinases would be a logical starting point. A typical kinase inhibition assay involves incubating the enzyme, a substrate, and a cofactor (like ATP) with varying concentrations of the test compound. The extent of substrate phosphorylation is then measured, often using methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays that quantify ATP consumption. A reduction in signal in the presence of the compound would indicate inhibitory activity.
Table 1: Representative Kinase Inhibition Assay Parameters
| Parameter | Description | Example |
| Enzyme | Specific kinase being tested | e.g., Epidermal Growth Factor Receptor (EGFR) |
| Substrate | Peptide or protein phosphorylated by the kinase | e.g., Poly(Glu, Tyr) 4:1 |
| Cofactor | Required for enzyme activity | Adenosine Triphosphate (ATP) |
| Detection Method | Technique to measure enzyme activity | ADP-Glo™ Kinase Assay (Promega) |
| Compound Conc. | Range of concentrations tested | 0.01 µM to 100 µM |
| Readout | Value indicating inhibition | IC50 (half maximal inhibitory concentration) |
This table is illustrative and does not represent actual data for this compound.
Receptor Binding Assays (e.g., Nicotinic Acetylcholine (B1216132) Receptors - nAChRs)
Isonicotinic acid derivatives have been explored for their interaction with various receptors. Receptor binding assays are crucial to determine if this compound binds to a specific receptor and to quantify its binding affinity. For instance, to investigate its potential interaction with nicotinic acetylcholine receptors (nAChRs), a competitive binding assay would be performed. This involves using a radiolabeled ligand known to bind to nAChRs and measuring its displacement by increasing concentrations of the test compound. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.
Computational Molecular Docking Simulations
Computational molecular docking is a powerful in silico tool used to predict the binding orientation and affinity of a small molecule to a protein target. A three-dimensional model of the target protein is used to create a virtual binding pocket. The this compound molecule is then computationally "docked" into this pocket in various conformations. Scoring functions are used to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction. This can provide initial insights into potential targets and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) driving the binding.
Molecular Dynamics (MD) Simulations for Binding Stability
Following molecular docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted protein-ligand complex over time. MD simulations model the atomic and molecular motion of the system, providing a dynamic view of the binding. By analyzing the trajectory of the simulation, researchers can evaluate the stability of the compound within the binding site, observe conformational changes, and calculate binding free energies. A stable interaction throughout the simulation would lend more confidence to the docking prediction.
Investigation of Modulation of Biochemical Pathways
Once a molecular target is identified, the next step is to understand how the interaction of this compound with this target affects cellular signaling pathways.
Assessment of Compound Interaction with Metabolic Processes
The isonicotinic acid scaffold, a core component of this compound, is notably present in several compounds known to interfere with crucial metabolic pathways in various organisms, particularly mycobacteria. While direct studies on this compound are not extensively available in public literature, the potential interactions can be inferred from the behavior of structurally related isonicotinic acid derivatives.
Amino Acid Metabolism: Isonicotinic acid derivatives have been noted to interact with amino acid metabolism. For instance, the well-known antitubercular drug isoniazid, an isonicotinic acid hydrazide, can form hydrazones with pyridoxal (B1214274) phosphate (B84403) (the active form of vitamin B6), a critical coenzyme in the metabolism of amino acids. This interaction can lead to a depletion of available pyridoxal phosphate, thereby disrupting numerous enzymatic reactions essential for amino acid synthesis and catabolism. It is hypothesized that this compound, while not a hydrazide, could potentially interact with enzymes involved in amino acid pathways, a possibility that warrants investigation in dedicated enzymatic assays.
Mycolic Acid Synthesis: A primary mechanism of action for many isonicotinic acid derivatives, especially in the context of antimicrobial activity against Mycobacterium tuberculosis, is the inhibition of mycolic acid synthesis. Mycolic acids are long, complex fatty acids that are essential components of the mycobacterial cell wall, providing a robust permeability barrier. Isoniazid, for example, is a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme (KatG), ultimately leads to the inhibition of InhA, an enoyl-acyl carrier protein reductase involved in the fatty acid synthase-II (FAS-II) pathway. microbenotes.comresearchgate.netresearchgate.net This inhibition disrupts the elongation of fatty acids, thereby blocking mycolic acid production and compromising cell wall integrity. nih.govnih.gov Given the structural similarity of the isonicotinic acid moiety, it is plausible that this compound could be investigated as a potential inhibitor of this pathway. The presence of the difluorophenyl group may influence its binding affinity to target enzymes or its activation requirements.
Pre-clinical Research Methodologies for Mechanistic Insights
To elucidate the precise mechanism of action and disposition of this compound, a range of preclinical research methodologies would be employed.
In vitro Experimental Models for Target Engagement
Determining if a compound interacts with its intended biological target within a cellular environment is a critical step. For a compound like this compound, several in vitro models can be utilized:
Enzymatic Assays: If a specific enzyme is hypothesized as a target (e.g., InhA), purified enzyme assays can directly measure the inhibitory activity of the compound. The IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, can be determined.
Thermal Shift Assays (CETSA): This technique can be used to confirm target engagement in a cellular context by measuring the change in the thermal stability of a target protein upon ligand binding.
Below is an illustrative table of how data from in vitro target engagement studies for a hypothetical isonicotinic acid derivative might be presented.
| Assay Type | Target | Cell Line/Organism | Endpoint | Result (IC50/EC50) |
| Enzymatic Assay | Recombinant M. tuberculosis InhA | - | Enzyme Inhibition | 5.2 µM |
| Cell-Based Assay | M. tuberculosis H37Rv | M. tuberculosis | Growth Inhibition (MIC) | 10 µM |
| Cell-Based Assay | Human Hepatoma (HepG2) | Homo sapiens | Cytotoxicity (CC50) | > 100 µM |
In vivo Animal Models for Biodistribution and Metabolic Fate Characterization
Animal models are indispensable for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism.
Rodent Models (Mice, Rats): These are commonly used for initial pharmacokinetic and biodistribution studies. Following administration of the compound, tissue and plasma samples are collected at various time points to determine the compound's concentration in different organs. nih.gov Radiolabeling of the compound can facilitate its detection and quantification in tissues.
Non-Rodent Models (Rabbits, Dogs, Non-human primates): These may be used in later stages of preclinical development to gather data in species that may have metabolic pathways more similar to humans.
Biodistribution studies aim to identify tissues where the compound accumulates, which can provide insights into potential sites of action or toxicity. Metabolic fate studies involve identifying the major metabolites of the parent compound in plasma, urine, and feces.
Pharmacokinetic Modeling in Preclinical Species (focused on disposition, not human trials)
Pharmacokinetic (PK) modeling uses mathematical models to describe the time course of a drug's concentration in the body. In preclinical species, this is focused on understanding the compound's disposition.
Compartmental Modeling: This approach divides the body into one or more compartments to model the distribution and elimination of the compound. nih.gov A two-compartment model, for instance, might represent the central compartment (blood and highly perfused organs) and a peripheral compartment (less well-perfused tissues). nih.govfrontiersin.org
Non-Compartmental Analysis (NCA): This method calculates key PK parameters such as the area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t½) without assuming a specific compartmental model. researchgate.net
The data generated from these models in preclinical species helps in understanding the compound's absorption, distribution, and elimination characteristics, which is crucial for predicting its behavior in other species.
Below is a hypothetical example of pharmacokinetic parameters for an isonicotinic acid derivative in different preclinical species.
| Species | Dosing Route | t½ (h) | Cmax (µg/mL) | AUC (µg·h/mL) | Vd (L/kg) | CL (L/h/kg) |
| Mouse | IV | 1.8 | - | 12.5 | 1.2 | 0.8 |
| Rat | Oral | 3.5 | 5.2 | 25.8 | 2.1 | 0.5 |
| Dog | Oral | 6.1 | 8.9 | 60.3 | 1.8 | 0.25 |
Assessment of Compound Stability in Biological Matrices
The stability of a compound in biological fluids and tissues is a critical parameter that influences its bioavailability and duration of action.
Plasma Stability: The compound is incubated in plasma from different species (e.g., mouse, rat, dog, human) at 37°C, and its concentration is measured over time. This helps to determine if the compound is degraded by plasma enzymes. mdpi.com
Microsomal Stability: Incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s), provides an indication of the compound's susceptibility to hepatic metabolism. The rate of disappearance of the parent compound is measured to determine its intrinsic clearance.
Hepatocyte Stability: Using intact liver cells (hepatocytes) provides a more comprehensive picture of hepatic metabolism, as it includes both phase I and phase II metabolic pathways.
The following table provides a hypothetical representation of stability data for a compound in various biological matrices.
| Matrix | Species | Incubation Time (min) | % Remaining (at 60 min) | Half-life (min) |
| Plasma | Mouse | 0, 15, 30, 60, 120 | 95 | >120 |
| Plasma | Rat | 0, 15, 30, 60, 120 | 92 | >120 |
| Plasma | Human | 0, 15, 30, 60, 120 | 98 | >120 |
| Liver Microsomes | Rat | 0, 5, 15, 30, 60 | 45 | 55 |
| Liver Microsomes | Human | 0, 5, 15, 30, 60 | 60 | 80 |
Advanced Research Directions and Future Perspectives
Design and Synthesis of Novel Derivatives with Enhanced Properties
The rational design and synthesis of new derivatives based on the 3-(2,4-Difluorophenyl)isonicotinic acid core are central to unlocking its full therapeutic potential. The primary goal is to systematically modify the structure to optimize pharmacological parameters such as potency, selectivity, and pharmacokinetic profile.
Key synthetic strategies can be employed to generate a diverse library of analogues. For instance, the carboxylic acid group of the isonicotinic acid ring is a versatile handle for creating amides, esters, and other functional groups through standard condensation reactions. mdpi.com Similarly, the pyridine (B92270) ring and the difluorophenyl ring can be further functionalized using cross-coupling reactions like Suzuki or Chan-Lam coupling to introduce new substituents. nih.gov
Derivatives incorporating other heterocyclic systems, such as triazoles, oxadiazoles, or piperazines, have shown significant biological activity in other contexts. nih.govnih.govresearchgate.net For example, compounds featuring a 2-(2,4-difluorophenyl) group linked to a triazole have been synthesized and evaluated as potent antifungal agents. nih.govresearchgate.net Another study detailed the synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which were subsequently converted into hydrazones and azoles, demonstrating notable anticancer properties. nih.gov These approaches suggest that modifying the linker between the two core rings or replacing the isonicotinic acid with bioisosteres could yield derivatives with enhanced or entirely new biological activities.
| Modification Strategy | Example Derivative Class | Potential Enhanced Property | Relevant Research Area |
|---|---|---|---|
| Amidation/Esterification of isonicotinic acid | Amides, Esters | Improved cell permeability, altered target binding | Anticancer, Antimicrobial nih.govresearchgate.net |
| Bioisosteric replacement of the carboxylic acid | Tetrazoles, Oxadiazoles | Increased metabolic stability, modified binding interactions | General Drug Discovery nih.gov |
| Introduction of linkers and heterocyclic moieties | Triazole or piperazine-linked derivatives | Novel target engagement, improved pharmacokinetic profile | Antifungal Agents nih.govresearchgate.net |
| Substitution on the pyridine or phenyl rings | Substituted aryl/heteroaryl derivatives | Enhanced target selectivity and potency | Enzyme Inhibition nih.gov |
Application of Advanced Spectroscopic and Imaging Techniques for Biological Studies
Elucidating the mechanism of action of this compound derivatives requires sophisticated analytical techniques to study their structure and interaction with biological systems. Advanced spectroscopic and imaging methods are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural confirmation of newly synthesized compounds. researchgate.net Techniques such as 1D (¹H, ¹³C, ¹⁹F) and 2D (HSQC, HMBC) NMR are routinely used to verify the chemical structure of complex organic molecules. nih.govmdpi.com Beyond structural analysis, NMR is a powerful tool for studying protein-ligand interactions, providing insights into the binding site and conformational changes upon complex formation. Furthermore, specialized NMR techniques, such as ³¹P NMR, can be used after chemical derivatization to profile specific classes of metabolites in biological samples, offering a way to monitor downstream effects of the compound. nih.gov
Mass spectrometry (MS) complements NMR by providing precise molecular weight determination and fragmentation patterns that aid in structural elucidation. nih.gov The coupling of MS with separation techniques like liquid chromatography (LC-MS) is essential for analyzing compound purity and studying its metabolism. Moreover, advanced imaging techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) mass spectrometry imaging can provide spatial information on the distribution of a compound and its metabolites within tissue samples. nih.gov
| Technique | Specific Application | Information Gained |
|---|---|---|
| 1D & 2D NMR (¹H, ¹³C, ¹⁹F, HSQC, HMBC) | Structural elucidation of novel derivatives. mdpi.commdpi.com | Confirmation of chemical structure, purity assessment. |
| Protein-Ligand NMR | Studying interactions with biological targets. | Binding site identification, conformational changes, affinity determination. |
| Mass Spectrometry (MS) | Molecular weight determination and structural analysis. nih.gov | Confirmation of molecular formula, fragmentation patterns. |
| MALDI-TOF MS Imaging | Spatial mapping of compounds in tissues. nih.gov | Localization of parent drug and metabolites in biological samples. |
| Circular Dichroism (CD) Spectroscopy | Analysis of target protein secondary structure. researchgate.net | Detection of conformational changes in a target protein upon ligand binding. |
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational (in silico) and experimental methods has revolutionized drug discovery, enabling a more rational and efficient design process. mdpi.com This integrated approach is highly applicable to the development of derivatives from this compound.
The process often begins with in silico screening of virtual libraries of potential derivatives. nih.gov Molecular docking simulations can predict how these virtual compounds bind to a specific protein target, providing estimates of binding affinity and identifying key interactions. mdpi.comnih.gov This allows researchers to prioritize which compounds to synthesize, saving significant time and resources.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of a series of compounds with their biological activities. nih.gov These models help identify the physicochemical properties that are critical for a desired effect. Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules, flagging potential liabilities early in the discovery pipeline. mdpi.commdpi.com
The most promising candidates identified through these computational methods are then synthesized and subjected to experimental validation. The experimental data, in turn, is used to refine the computational models, creating an iterative cycle of design, synthesis, testing, and model refinement that accelerates the journey toward an optimized lead compound. nih.gov
| Method | Purpose | Integration with Experiment |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity of derivatives to a target protein. nih.gov | Guides selection of candidates for synthesis and experimental binding assays. |
| QSAR Modeling | Identify relationships between chemical structure and biological activity. nih.gov | Uses experimental activity data to build predictive models for designing more potent compounds. |
| ADMET Prediction | Assess drug-likeness and potential toxicity in silico. mdpi.com | Prioritizes compounds with favorable pharmacokinetic profiles for experimental testing. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex. | Provides insights into binding stability and conformational dynamics that can be probed experimentally. |
Exploration of New Biological Modalities and Therapeutic Applications
Beyond traditional enzyme inhibition or receptor antagonism, the this compound scaffold can be adapted for novel therapeutic modalities that are at the forefront of pharmacological research.
Allosteric Modulators: Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand. wikipedia.org These modulators can be positive (PAMs), negative (NAMs), or silent (SAMs). nih.govmdpi.com This approach offers several advantages, including higher target selectivity and a "ceiling effect" that can reduce the risk of overdose. mdpi.com The distinct electronic and structural features of this compound make it an attractive fragment for designing ligands that target allosteric pockets on proteins like G-protein coupled receptors (GPCRs) or ion channels. Research on structurally related compounds has already demonstrated their potential as PAMs for nicotinic acetylcholine (B1216132) receptors. nih.gov
PROTACs (Proteolysis-Targeting Chimeras): PROTACs represent a revolutionary therapeutic strategy that hijacks the cell's own protein disposal system to eliminate disease-causing proteins. nih.gov A PROTAC is a heterobifunctional molecule composed of a ligand that binds the target protein (a "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. nih.govnih.gov This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. researchgate.net This technology can target proteins that have been historically difficult to inhibit, often referred to as "undruggable." mdpi.com A derivative of this compound could be designed to serve as the warhead for a specific protein of interest. By attaching it via a suitable linker to a known E3 ligase ligand (e.g., for VHL or Cereblon), a novel PROTAC could be created to induce the degradation of a high-value therapeutic target. nih.gov
| Modality | Mechanism of Action | Potential Role of this compound |
|---|---|---|
| Allosteric Modulator | Binds to a secondary (allosteric) site on a target protein, modulating the effect of the primary ligand. wikipedia.org | Can serve as a core scaffold for designing ligands that fit into specific allosteric pockets. |
| PROTAC | A bifunctional molecule that recruits an E3 ligase to a target protein, inducing its degradation. nih.govtargetmol.com | Can be developed into a "warhead" that selectively binds to the target protein of interest. |
Q & A
Q. What are the recommended synthetic pathways for 3-(2,4-Difluorophenyl)isonicotinic acid, and how can reaction parameters be optimized?
Answer: The synthesis of fluorinated aromatic acids like this compound typically involves coupling reactions and functional group transformations. A plausible route includes:
- Suzuki-Miyaura Coupling : A boronic acid derivative of 2,4-difluorophenyl can be coupled with a halogenated isonicotinic acid precursor. This reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and anhydrous solvents (e.g., DMF or THF) at 80–100°C .
- Carboxylic Acid Functionalization : Post-coupling, oxidation or hydrolysis steps may be needed to introduce the carboxylic acid group. For example, methyl ester intermediates can be hydrolyzed using NaOH in methanol/water (1:1) under reflux .
Q. Optimization Tips :
- Use inert atmospheres (N₂/Ar) to prevent catalyst deactivation.
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. Table 1: Example Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF, 90°C | ~65 | |
| Hydrolysis | 2M NaOH, reflux, 6h | >85 |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
Answer: Key techniques include:
Q. Table 2: Diagnostic Spectral Peaks
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.1 (pyridine H), δ 7.6 (difluorophenyl H) |
| IR | 1715 cm⁻¹ (C=O), 3300 cm⁻¹ (O–H) |
Advanced Questions
Q. How can molecular docking studies elucidate the interaction between 3-(2,4-Difluorophenyl)isonicothenyl)isonicotinic acid and target enzymes, and what computational parameters are critical?
Answer: Molecular docking can predict binding modes to enzymes like cyclooxygenase (COX) or kinases:
- Software : Use AutoDock Vina or Schrödinger Suite.
- Parameters :
- Grid Box : Center on the enzyme active site (e.g., COX-2 PDB: 3LN1).
- Scoring Functions : AMBER force fields for energy minimization; MM/GBSA for binding affinity .
- Validation : Compare docking poses with crystallographic data of similar inhibitors (e.g., diflunisal, a difluorophenyl carboxylic acid derivative ).
Q. Key Findings :
Q. What strategies resolve discrepancies in reported biological activities of fluorinated isonicotinic acid derivatives, and how can experimental variables be controlled?
Answer: Discrepancies often arise from:
- pH-Dependent Solubility : Adjust buffer systems (e.g., PBS at pH 7.4 vs. acetate at pH 5.0) to stabilize the compound .
- Enzyme Assay Conditions : Standardize substrate concentrations (e.g., ATP levels in kinase assays) and incubation times.
- Cell-Based Models : Use isogenic cell lines to minimize genetic variability. Validate target engagement via siRNA knockdown or CRISPR-Cas9 .
Q. Table 3: Mitigating Experimental Variability
| Variable | Control Strategy |
|---|---|
| Solubility | Use DMSO stock solutions (<0.1% final concentration) |
| Enzyme Activity | Include positive controls (e.g., staurosporine for kinases) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
